molecular formula C15H15NO4S B5626886 2-{[4'-(methylsulfonyl)biphenyl-3-yl]oxy}acetamide

2-{[4'-(methylsulfonyl)biphenyl-3-yl]oxy}acetamide

Cat. No. B5626886
M. Wt: 305.4 g/mol
InChI Key: KMHGQIQNSOIOFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar acetamide derivatives involves multiple steps, including the initial formation of the base compound through reactions such as chloroacetylation and N-alkylation, followed by further modifications to add specific functional groups (Yang Jing, 2010).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) techniques, provides insights into the arrangement of atoms within the compound. For instance, studies on similar sulfonamide derivatives have highlighted the presence of intramolecular hydrogen bonds stabilizing the molecular structure (S. Subasri et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, primarily due to the reactivity of their functional groups. These reactions include N-chloroacetylation and N-alkylation, essential for the synthesis of complex molecules (Yang Jing, 2010). Moreover, the presence of the methylsulfonyl group can influence the chemical behavior of these compounds, affecting their reactivity and interactions with other molecules.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies on related compounds show that factors like hydrogen bonding significantly impact these physical properties, including their solvation characteristics and phase behavior in different solvents (I. G. Krivoruchka et al., 2004).

Chemical Properties Analysis

The chemical properties of "2-{[4'-(methylsulfonyl)biphenyl-3-yl]oxy}acetamide" are influenced by its molecular structure, particularly the functional groups. These groups affect the compound's reactivity, including its ability to form hydrogen bonds and undergo various chemical reactions essential for its application in synthesizing more complex molecules or modifications (Yang Jing, 2010).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. It could also involve exploring its potential applications, for example in the field of medicinal chemistry .

properties

IUPAC Name

2-[3-(4-methylsulfonylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-21(18,19)14-7-5-11(6-8-14)12-3-2-4-13(9-12)20-10-15(16)17/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHGQIQNSOIOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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